molecular formula C18H15FN4O3 B2379468 methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 924818-85-9

methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No.: B2379468
CAS No.: 924818-85-9
M. Wt: 354.341
InChI Key: WSNQXKMNYQGLMK-UHFFFAOYSA-N
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Description

Methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

The synthesis of methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

Methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate involves its interaction with specific molecular targets within biological systems. The triazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate can be compared with other triazole derivatives, such as:

    Methyl 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Methyl 4-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    Methyl 4-(1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-[[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-11-16(21-22-23(11)15-9-5-13(19)6-10-15)17(24)20-14-7-3-12(4-8-14)18(25)26-2/h3-10H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNQXKMNYQGLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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